N-[(quinolin-8-yl)methyl]methanesulfonamide
CAS No.: 1486517-97-8
Cat. No.: VC5438507
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29
* For research use only. Not for human or veterinary use.
![N-[(quinolin-8-yl)methyl]methanesulfonamide - 1486517-97-8](/images/structure/VC5438507.png)
Specification
CAS No. | 1486517-97-8 |
---|---|
Molecular Formula | C11H12N2O2S |
Molecular Weight | 236.29 |
IUPAC Name | N-(quinolin-8-ylmethyl)methanesulfonamide |
Standard InChI | InChI=1S/C11H12N2O2S/c1-16(14,15)13-8-10-5-2-4-9-6-3-7-12-11(9)10/h2-7,13H,8H2,1H3 |
Standard InChI Key | LIZSGAILLCFTSZ-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCC1=CC=CC2=C1N=CC=C2 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
N-[(Quinolin-8-yl)methyl]methanesulfonamide features a quinoline ring system substituted at the 8-position with a methylsulfonamide group. Key properties include:
The quinoline moiety provides aromaticity and π-π stacking potential, while the sulfonamide group enhances solubility and metal-coordination capabilities .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution between 8-(aminomethyl)quinoline and methanesulfonyl chloride under basic conditions . A representative procedure involves:
-
Reaction: 8-(Aminomethyl)quinoline is treated with methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
-
Workup: The mixture is stirred at 0–25°C for 12–24 hours, followed by aqueous extraction and purification via column chromatography .
Yield: ~75–85% under optimized conditions.
Regioselective Halogenation
N-[(Quinolin-8-yl)methyl]methanesulfonamide serves as a substrate for metal-free C5 halogenation using trihaloisocyanuric acids (TCCA/TBCA) :
Halogen Source | Major Product (Yield) | Minor Product (Yield) |
---|---|---|
TCCA (Cl) | C5-chloro (85%) | C5,C7-dichloro (2%) |
TBCA (Br) | C5-bromo (79%) | C5,C7-dibromo (3%) |
This reactivity is attributed to the sulfonamide group directing electrophilic substitution via resonance stabilization .
Pharmacological and Biological Activities
Metal-Binding and Enzyme Inhibition
The compound acts as a bidentate ligand, coordinating metal ions (e.g., Zn²⁺, Cu²⁺) through the sulfonamide nitrogen and quinoline nitrogen . Key applications include:
-
Glyoxalase 1 (GLO1) Inhibition: Binds Zn²⁺ in the active site with IC₅₀ values as low as 0.8 µM, showing potential for treating anxiety and depression .
-
Antimicrobial Activity: Hybrid complexes with Cd²⁺ exhibit MIC values of 4 µg/mL against Staphylococcus aureus .
NF-κB Pathway Modulation
Structural analogs (e.g., N-(quinolin-8-yl)benzenesulfonamides) suppress NF-κB activation at IC₅₀ = 0.6 µM, suggesting anti-inflammatory applications .
Applications in Drug Discovery
Pharmacophore Development
Derivatives of N-[(quinolin-8-yl)methyl]methanesulfonamide are explored for:
-
Anticancer Agents: Modifications at C5 with pyridinyl groups improve binding to GLO1 and PARP-1 .
-
Antiviral Compounds: Quinoline-sulfonamide hybrids inhibit HIV-1 protease at sub-micromolar concentrations .
Radiopharmaceuticals
⁶⁴Cu- and ⁶⁸Ga-complexed derivatives are under investigation for positron emission tomography (PET) imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume